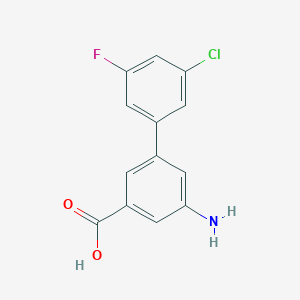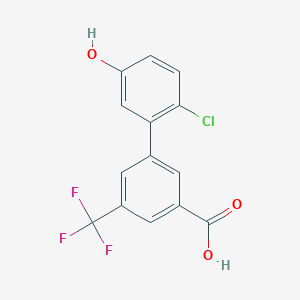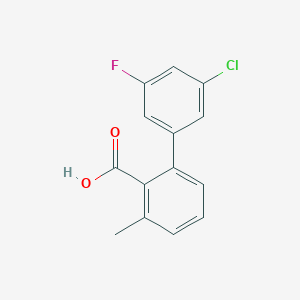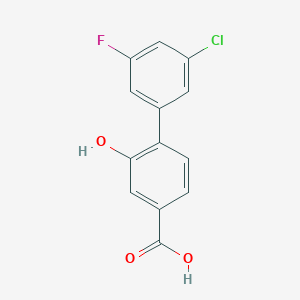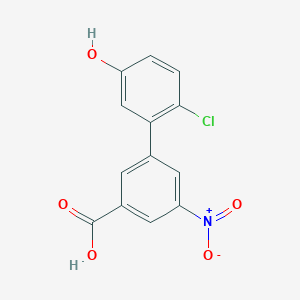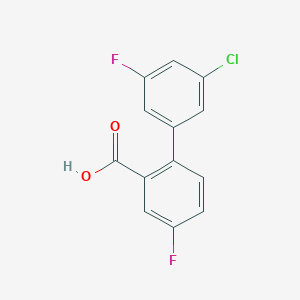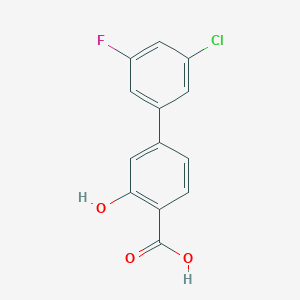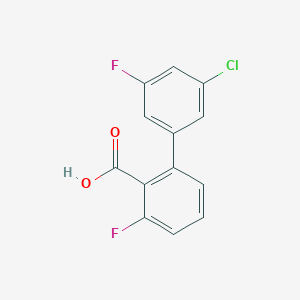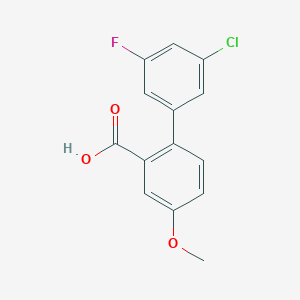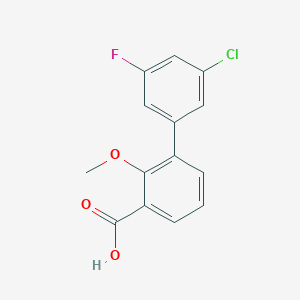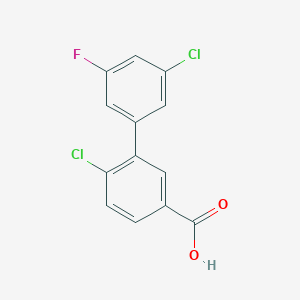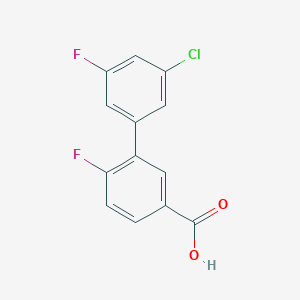
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid (95%) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is used in a variety of laboratory experiments, such as synthesis and biochemical studies. This compound is also known as 3-CFPA, and its structure is C7H4ClF2O2. It is a white solid at room temperature and has a melting point of 111-112 °C. 3-CFPA is soluble in water, ethanol, and methanol, making it a convenient compound for use in a variety of laboratory experiments.
科学研究应用
3-CFPA is commonly used in scientific research due to its versatile properties. It has been used in a variety of laboratory experiments, such as synthesis and biochemical studies. It is also used in the synthesis of other compounds, such as 4-fluorobenzoic acid and 5-fluorobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as clopidogrel and ticagrelor. 3-CFPA is also used in the study of the effects of drugs on the body, as well as in the study of enzyme kinetics.
作用机制
3-CFPA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-CFPA binds to the active site of COX-2 and prevents it from converting arachidonic acid into prostaglandins. This inhibition of COX-2 reduces inflammation and pain.
Biochemical and Physiological Effects
3-CFPA has a variety of biochemical and physiological effects. It has anti-inflammatory and analgesic effects, as it inhibits the production of prostaglandins. It also has antioxidant and anti-cancer effects, as it can reduce the production of reactive oxygen species and inhibit the growth of cancer cells. Additionally, 3-CFPA has been shown to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.
实验室实验的优点和局限性
3-CFPA has several advantages for use in laboratory experiments. It is a white solid at room temperature, making it easy to handle and store. It is also soluble in water, ethanol, and methanol, making it easy to use in a variety of laboratory experiments. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, 3-CFPA also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it can easily degrade if not stored properly. Additionally, it is a relatively toxic compound and can be hazardous if not handled with care.
未来方向
There are several potential future directions for the use of 3-CFPA in scientific research. One potential direction is the development of new drugs using 3-CFPA as an active ingredient. Additionally, 3-CFPA could be used in the development of new treatments for inflammatory and neurodegenerative diseases. It could also be used in the development of new methods for detecting and measuring the effects of drugs on the body. Finally, 3-CFPA could be used in the development of new methods for synthesizing other compounds, such as 4-fluorobenzoic acid and 5-fluorobenzoic acid.
合成方法
3-CFPA is synthesized via a multi-step process. The first step involves the reaction of 4-fluorobenzoic acid and 3-chloro-5-fluorotoluene in the presence of a base, such as sodium carbonate. This reaction produces 3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid. The second step involves the purification of the compound, which is done by recrystallization. The compound is then dried and ground into a fine powder, and the final product is a 95% pure 3-CFPA.
属性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINIOOMJMJYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690507 |
Source


|
| Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-22-2 |
Source


|
| Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

